molecular formula C24H27N3O4S B2966430 N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 877658-89-4

N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2966430
CAS No.: 877658-89-4
M. Wt: 453.56
InChI Key: NAFFYJVKRVUXSN-UHFFFAOYSA-N
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Description

This compound features a multi-domain structure:

  • Indole core: Substituted at the 1-position with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group, which introduces a five-membered cyclic amine (pyrrolidine) linked via a ketone.
  • 2,4-Dimethoxyphenyl moiety: Electron-donating methoxy groups enhance solubility and may influence metabolic stability .

The compound’s design suggests applications in targeting enzymes or receptors where indole derivatives and cyclic amines are prevalent, such as kinase or protease inhibition.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-30-17-9-10-19(21(13-17)31-2)25-23(28)16-32-22-14-27(20-8-4-3-7-18(20)22)15-24(29)26-11-5-6-12-26/h3-4,7-10,13-14H,5-6,11-12,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFFYJVKRVUXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyrrolidin-1-yl Group: The indole derivative is then reacted with a pyrrolidine derivative in the presence of a suitable base to introduce the pyrrolidin-1-yl group.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a dimethoxyphenyl halide reacts with the indole derivative.

    Formation of the Sulfanylacetamide Linkage: Finally, the sulfanylacetamide linkage is formed by reacting the intermediate compound with a suitable thiol and acetamide derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name / ID Core Structure Key Substituents Heterocyclic Amine Functional Groups Reference
Target Compound Indole 2,4-Dimethoxyphenyl, pyrrolidin-1-yl Pyrrolidine Sulfanylacetamide -
N-[(4-Methylphenyl)methyl]-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide Indole 4-Methylbenzyl Pyrrolidine Sulfanylacetamide
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide Indole 4-Fluorobenzyl Piperidine Sulfanylacetamide
N-(2,5-Dimethoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide (379710-29-9) Tetrazole 2,5-Dimethoxyphenyl - Tetrazole, sulfanylacetamide
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide Indole 4-Chlorobenzoyl, pyridin-3-yl - Acetamide, benzoyl
McPT (N-[2-(1H-indol-3-yl)ethyl]-N-methylsulfinamino propanamide) Indole Sulfinamide, propanamide - Sulfinamide

Impact of Structural Differences on Properties

Physicochemical Properties
  • Solubility : The 2,4-dimethoxyphenyl group in the target compound improves aqueous solubility compared to 4-methylbenzyl () or 4-fluorobenzyl () analogs due to methoxy’s hydrophilic nature.
  • LogP : Piperidine-containing analogs () may exhibit higher lipophilicity than pyrrolidine derivatives due to the larger six-membered ring.
Pharmacokinetics
  • Metabolic Stability : The 2,4-dimethoxy groups may increase susceptibility to demethylation compared to halogenated (e.g., 4-fluoro in ) or methyl-substituted () analogs.
  • Half-Life : Sulfinamide derivatives () could exhibit longer half-lives due to reduced oxidative metabolism compared to sulfanylacetamide linkages.
Pharmacodynamics
  • Target Affinity : The pyrrolidine group in the target compound may enhance binding to enzymes with compact active sites (e.g., kinases) compared to bulkier piperidine analogs ().
  • Selectivity : The indole core with sulfanylacetamide shows higher specificity for indole-binding targets (e.g., serotonin receptors) than tetrazole-based compounds ().

Biological Activity

N-(2,4-dimethoxyphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic organic compound with potential therapeutic applications. This compound is characterized by its complex structure, which includes a pyrrolidine moiety, an indole unit, and a sulfanyl group. Understanding its biological activity is crucial for exploring its pharmacological potential.

  • Molecular Formula : C24H27N3O4S
  • Molecular Weight : 453.6 g/mol
  • CAS Number : 894006-51-0

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the sulfanyl group may enhance the compound's ability to inhibit specific enzymes involved in disease processes.
  • Receptor Modulation : The indole component could interact with various receptors, potentially modulating signaling pathways related to inflammation and cancer.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A431 (epidermoid carcinoma), HT29 (colorectal cancer).
    • IC50 Values : Some derivatives showed IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating potent anticancer properties .

Anti-inflammatory Activity

The compound may also demonstrate anti-inflammatory effects, as suggested by research on related derivatives that significantly reduced the expression of inflammatory markers such as iNOS and COX-2 in vitro .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that:

  • Substituents on the Phenyl Ring : The presence of electron-donating groups (e.g., methoxy groups) enhances biological activity.
  • Pyrrolidine Moiety : Essential for maintaining the compound's efficacy against certain targets .

Data Table

Activity Type Cell Line/Model IC50 Value (µM) Reference
AnticancerA431< 10
AnticancerHT29< 15
Anti-inflammatoryiNOS ExpressionSignificant Reduction

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Study on Indole Derivatives : A series of indole-based compounds were synthesized and evaluated for their anticancer properties, showing promising results against multiple cancer types .
  • Pyrrolidine Analogs : Research focused on pyrrolidine-containing compounds demonstrated their effectiveness in reducing tumor growth in vivo models, supporting the potential therapeutic role of N-(2,4-dimethoxyphenyl)-2-{...}acetamide .

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